5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide
Description
5-Bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a methyl-substituted pyrazole ring. The carboxamide group at position 6 of the pyrazolo-pyrimidine moiety is linked to a 5-bromo-substituted furan-2-carbonyl group. Its molecular formula is C₁₂H₁₀BrN₅O₂ (calculated molecular weight: 336.15 g/mol), derived from structural analysis.
Properties
IUPAC Name |
5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O2/c1-7-4-11-14-5-8(6-17(11)16-7)15-12(18)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJABSSDKRKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and bromination steps . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the compound can undergo nucleophilic substitution reactions. For instance:
-
Nucleophilic Attack : The bromine can be replaced by various nucleophiles such as amines or thiols under basic conditions. This reaction is often facilitated by heating or using polar aprotic solvents.
Condensation Reactions
The compound can also participate in condensation reactions with β-dicarbonyl compounds or their equivalents:
-
Mechanism : In these reactions, the amino group acts as a nucleophile attacking the electrophilic carbonyl carbon, followed by cyclization and dehydration to form new heterocycles .
Table 2: Examples of Chemical Reactions
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Substitution | 5-bromo-N-(2-methyl...) + R-Nu | N-(R) + Br^- |
| Condensation | 5-bromo-N-(2-methyl...) + β-dicarbonyl | New heterocycle |
Research Findings on Biological Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent biological activities, particularly as inhibitors of various protein kinases. The structural modifications introduced by the furan and pyrazolo rings enhance their interaction with biological targets.
Inhibition Studies
In vitro studies show that compounds similar to 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide demonstrate significant inhibition against specific cancer cell lines (e.g., MCF-7 and HCT-116), with IC50 values ranging from nanomolar to low micromolar concentrations .
Scientific Research Applications
5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to alterations in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
A structurally related compound, 6-bromo-N-(5-bromo-2-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (), shares the pyrazolo[1,5-a]pyrimidine carboxamide core but differs in substituents and halogen placement. Key distinctions include:
| Parameter | 5-Bromo-N-(2-Methylpyrazolo[1,5-a]Pyrimidin-6-yl)Furan-2-Carboxamide | 6-Bromo-N-(5-Bromo-2-Pyridinyl)Pyrazolo[1,5-a]Pyrimidine-2-Carboxamide |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrN₅O₂ | C₁₂H₇Br₂N₅O |
| Molecular Weight | 336.15 g/mol (calculated) | 397.03 g/mol (reported) |
| Core Structure | Pyrazolo[1,5-a]pyrimidine with furan-2-carboxamide | Pyrazolo[1,5-a]pyrimidine with pyridine-2-carboxamide |
| Substituents | - 5-Bromo on furan - 2-Methyl on pyrazolo-pyrimidine |
- 6-Bromo on pyrazolo-pyrimidine - 5-Bromo on pyridine |
Implications of Structural Differences
Halogen Placement: The target compound contains a single bromine atom on the furan ring, while the analog () has bromines on both the pyrazolo-pyrimidine and pyridine rings. The 2-methyl group on the target compound’s pyrazolo-pyrimidine core introduces steric bulk, which could influence conformational flexibility compared to the pyridine-substituted analog.
In contrast, the pyridine ring in the analog introduces basic nitrogen, which may alter pH-dependent solubility or intermolecular interactions .
Carboxamide Linkage :
- Both compounds feature carboxamide linkages, but the target’s furan-derived carbonyl group differs electronically from the pyridine-linked analog. This could modulate hydrogen-bonding capacity or interaction with biological targets.
Research Findings and Methodological Context
While the provided evidence lacks explicit biological or physicochemical data, structural insights can be inferred:
- Crystallography: The use of SHELX software () is widespread in small-molecule crystallography, suggesting that both compounds’ structures may have been resolved using this tool.
- Synthetic Accessibility : The methyl group in the target compound may simplify synthesis compared to the brominated pyridine in the analog, which requires additional halogenation steps .
Biological Activity
5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on its potential as an anticancer agent, its mechanisms of action, and other relevant biological activities.
- Molecular Formula : CHBrNO
- Molecular Weight : 321.13 g/mol
- CAS Number : 1797977-04-8
Anticancer Activity
Research has highlighted the significant anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression.
-
Mechanism of Action :
- Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound has been shown to selectively inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .
- Synergistic Effects : Studies indicate that combining this compound with traditional chemotherapeutics like doxorubicin enhances its cytotoxic effects, particularly in breast cancer models .
- Case Studies :
Anti-inflammatory and Antibacterial Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines also exhibit anti-inflammatory and antibacterial effects. The compound's structure allows it to interact with various biological targets involved in inflammatory pathways.
- Anti-inflammatory Mechanism :
- Antibacterial Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly affect potency and selectivity.
| Position | Modification | Effect on Activity |
|---|---|---|
| C5 | Bromine | Increased anticancer activity |
| C6 | Methyl | Enhanced selectivity for CDK inhibition |
| N4 | Alkyl groups | Improved solubility and bioavailability |
Q & A
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Condition | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Reflux, 8h | Pyridine | Et₃N | 67 | 95 | |
| Microwave, 2h, 120°C | DMF | DBU | 72 | 97 |
Q. Table 2. Biological Activity of Structural Analogs
| Analog (R-group) | Target IC₅₀ (nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 5-Bromo (target compound) | 45 (CDK2) | 12 | 28 |
| 5-Fluoro | 68 | 18 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
